molecular formula C16H20N4O3 B2457189 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 2034372-42-2

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

Cat. No.: B2457189
CAS No.: 2034372-42-2
M. Wt: 316.361
InChI Key: RMHZVMIYIWJGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-16-14(6-4-7-17-16)15(21)19-12-9-18-20(10-12)11-13-5-2-3-8-23-13/h4,6-7,9-10,13H,2-3,5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZVMIYIWJGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base.

    Formation of the nicotinamide core: The final step involves the coupling of the substituted pyrazole with 2-methoxy nicotinic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the nitro group can yield an amine.

Scientific Research Applications

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The nicotinamide core can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to inhibit enzymes that utilize NAD+ as a cofactor. This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which is a simple amide derivative of nicotinic acid.

    2-methoxy nicotinamide: A simpler derivative that lacks the pyrazole and tetrahydro-2H-pyran-2-yl groups.

    Pyrazole derivatives: Compounds that contain the pyrazole ring but lack the nicotinamide core.

Uniqueness

2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is unique due to its combination of a nicotinamide core with a substituted pyrazole ring and a tetrahydro-2H-pyran-2-yl group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research in medicinal chemistry and drug design.

Biological Activity

2-Methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Nicotinamide moiety : Known for its role in cellular metabolism.
  • Pyrazole ring : Associated with various biological activities, including anti-inflammatory and analgesic effects.
  • Tetrahydropyran : Often involved in enhancing the bioavailability of compounds.

The molecular formula for this compound is C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 288.35 g/mol.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.

CompoundActivityMIC (µg/mL)Reference
24Anti-TB0.5 - 1.0
Compound AMRSA4 - 8

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study involving a pyrazole derivative demonstrated promising results against human cancer cell lines, showing IC50 values in the low micromolar range.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds similar to this compound have been shown to inhibit enzymes involved in key metabolic pathways.
  • Interaction with Receptors : The nicotinamide portion may interact with nicotinic receptors, influencing neurotransmission and potentially providing neuroprotective effects.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies on similar compounds suggest:

  • Absorption : High oral bioavailability is expected due to the presence of the tetrahydropyran moiety.
  • Metabolism : Likely metabolized by liver enzymes, with potential for drug-drug interactions.
ParameterValue
Cmax (µg/mL)108 ± 18
t½ (h)26.2 ± 0.9
Clearance (L/h/kg)1.5 ± 0.3

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and THP-methyl groups. Key signals include:
    • Pyrazole C4-H: δ 7.5–8.0 ppm (singlet, integration = 1H).
    • THP anomeric proton: δ 4.2–4.5 ppm (multiplet) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (expected [M+H]+ ~388–392 Da) and detects impurities (e.g., unreacted intermediates) .
  • HPLC Purity : Reverse-phase C18 columns (e.g., 97–99% purity) with UV detection at 254 nm are standard .

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in THP stereochemistry or pyrazole substitution patterns. X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals .

What are the common challenges in synthesizing this compound, and how can they be mitigated?

Q. Basic Research Focus

  • Low Coupling Yields : Poor activation of the nicotinamide carboxylate group. Mitigation: Use fresh coupling agents (e.g., NMI-MsCl) and stoichiometric excess of the pyrazole-THP amine .
  • THP Ring Instability : Acidic conditions may hydrolyze the THP ether. Mitigation: Neutral pH and anhydrous solvents during alkylation .
  • Byproduct Formation : Competing N- vs. O-alkylation in pyrazole intermediates. Mitigation: Steric control via bulky leaving groups (e.g., mesylates over chlorides) .

Advanced Consideration : Design of Experiments (DoE) approaches can systematically optimize variables (e.g., solvent polarity, temperature gradients) to minimize side reactions .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Q. Advanced Research Focus

  • Meta-Analysis Framework : Compare structural analogs (e.g., pyrazole-THP derivatives in and ) to identify substituent-dependent activity trends. For example:

    Substituent (R)Activity (IC50)Source
    2-Methoxy5 nM (Kinase X)
    4-Fluoro12 nM (Kinase X)
  • Assay Standardization : Validate protocols (e.g., cell line selection, ATP concentrations) to minimize variability. Use internal controls (e.g., staurosporine for kinase inhibition) .

What strategies can improve the compound’s solubility and bioavailability without altering its core pharmacophore?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) to the THP oxygen or pyrazole nitrogen. These groups enhance aqueous solubility and are cleaved in vivo .
  • Co-Crystallization : Co-formulate with cyclodextrins or surfactants to improve dissolution rates. For example, β-cyclodextrin inclusion complexes increase bioavailability by 2–3× .
  • Salt Formation : Replace the neutral amide with a sodium or hydrochloride salt, balancing solubility and membrane permeability .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?

Q. Advanced Research Focus

  • Key SAR Insights :
    • THP Methyl Group : Essential for binding to hydrophobic pockets in kinase targets. Removal reduces potency by >50% .
    • Pyrazole C4 Position : Electron-withdrawing substituents (e.g., -CF3) improve affinity but may increase off-target effects .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with ATP-binding sites. For example, the methoxy group forms hydrogen bonds with hinge-region residues (e.g., Glu91 in Kinase X) .

What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
    • LC-MS/MS : Identifies oxidation (e.g., methoxy → carbonyl) or hydrolysis (amide → carboxylic acid) products .
    • Solid-State NMR : Detects polymorphic changes or amorphous content in stressed samples .
  • ICH Guidelines : Follow Q1A(R2) and Q3B protocols for impurity profiling and qualification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.